molecular formula C22H16O2 B14512045 Benzo(a)pyrene, 3,6-dimethoxy- CAS No. 63041-57-6

Benzo(a)pyrene, 3,6-dimethoxy-

Cat. No.: B14512045
CAS No.: 63041-57-6
M. Wt: 312.4 g/mol
InChI Key: MGZUIFMCVYHRBW-UHFFFAOYSA-N
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Description

Benzo(a)pyrene, 3,6-dimethoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of two methoxy groups at the 3 and 6 positions of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the fusion of a benzene ring to pyrene and is a result of incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene, 3,6-dimethoxy- typically involves the methoxylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the methoxy groups are introduced at the 3 and 6 positions .

Industrial Production Methods

similar PAHs are often produced through controlled pyrolysis of organic materials, followed by purification and functionalization steps .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene, 3,6-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(a)pyrene, 3,6-dimethoxy- has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.

    Industry: Utilized in environmental monitoring and assessment of pollution levels

Mechanism of Action

The mechanism of action of benzo(a)pyrene, 3,6-dimethoxy- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form adducts with DNA, leading to mutations and potentially cancer. The compound interacts with the aryl hydrocarbon receptor (AhR), which mediates its effects on gene expression and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyrene, 3,6-dimethoxy- is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological interactions. These modifications can alter its solubility, metabolic pathways, and toxicity compared to its parent compound .

Properties

CAS No.

63041-57-6

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

3,6-dimethoxybenzo[a]pyrene

InChI

InChI=1S/C22H16O2/c1-23-19-12-8-13-7-9-15-14-5-3-4-6-16(14)22(24-2)18-11-10-17(19)20(13)21(15)18/h3-12H,1-2H3

InChI Key

MGZUIFMCVYHRBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC

Origin of Product

United States

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